molecular formula C9H9NO3S B599238 1H-Indol-5-yl methanesulfonate CAS No. 128810-31-1

1H-Indol-5-yl methanesulfonate

Cat. No. B599238
M. Wt: 211.235
InChI Key: IAMXTDCFMWTBCK-UHFFFAOYSA-N
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Description

1H-Indol-5-yl methanesulfonate is a chemical compound with the molecular formula C9H9NO3S and a molecular weight of 211.24 . It is used in research and has a CAS number of 128810-31-1 .


Physical And Chemical Properties Analysis

1H-Indol-5-yl methanesulfonate has a molecular weight of 211.24 . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

  • Synthesis of Indole Derivatives : Indole derivatives, including those related to 1H-Indol-5-yl methanesulfonate, are synthesized for their significant pharmacological and biological properties. For instance, the synthesis of (indol-3-yl)methanesulfonamide and its 5-methoxy derivative has been explored, highlighting the importance of indole nuclei in pharmaceutical chemistry (Korolev et al., 2003).

  • Catalysis in Organic Reactions : The compound has been used in the synthesis of bis(1H-indol-3-yl)methanes, which are formed by the reaction of carbonyl compounds with 1H-indole, facilitated by various catalysts. This process is important in organic chemistry for producing compounds with abundant pharmacological and biological properties (Khalafi‐Nezhad et al., 2008).

  • Selective Mesylation : 1H-Benzotriazol-1-yl methanesulfonate, a related compound, has been found effective in selective mesylation, differentiating amino groups from each other in a molecule. This demonstrates the compound's utility in synthetic organic chemistry for specific functional group transformations (Sun Young Kim et al., 1999).

  • Synthesis of Bis- and Tris-Indolylmethanes : Bis- and tris(1H-indol-3-yl)methanes have been synthesized using efficient heterogeneous catalysts. These compounds are synthesized through an electrophilic substitution reaction, highlighting the importance of 1H-indol-3-yl methanesulfonate derivatives in creating complex organic structures (Ramesh et al., 2003).

  • Microbial Metabolism of Methanesulfonic Acid : Research on the microbial metabolism of methanesulfonic acid, a compound related to 1H-Indol-5-yl methanesulfonate, has provided insights into the biogeochemical cycling of sulfur and its utility in microbial growth processes (Kelly & Murrell, 1999).

  • Characterization and Synthesis of Organic Compounds : Studies have been conducted on the synthesis and characterization of various organic compounds using 1H-Indol-5-yl methanesulfonate derivatives, emphasizing the role of these compounds in producing diverse organic structures with potential applications in chemistry and biology (Upadhyaya et al., 1997).

Future Directions

Indole derivatives, including 1H-Indol-5-yl methanesulfonate, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules and have shown promise in various fields of research .

properties

IUPAC Name

1H-indol-5-yl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c1-14(11,12)13-8-2-3-9-7(6-8)4-5-10-9/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMXTDCFMWTBCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30730429
Record name 1H-Indol-5-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30730429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indol-5-yl methanesulfonate

CAS RN

128810-31-1
Record name 1H-Indol-5-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30730429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
Y Gan, G Wang, X Xie, Y Liu - The Journal of Organic Chemistry, 2018 - ACS Publications
An efficient nickel-catalyzed cyanation of aryl sulfonates, fluorosulfonates, and sulfamates with Zn(CN) 2 was developed, which provides a facile access to the nitrile products in …
Number of citations: 48 pubs.acs.org

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